molecular formula C20H14FN3O4 B11306009 N-(4-fluorophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-fluorophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11306009
M. Wt: 379.3 g/mol
InChI Key: IZSILHVDWGNYIQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: is a complex organic compound that features a combination of fluorinated phenyl, furan, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

    Attachment of the fluorophenyl group: This step can be accomplished through a nucleophilic aromatic substitution reaction, where a fluorinated phenyl halide reacts with an appropriate nucleophile.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride, to form the acetamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to form specific interactions with these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

  • 1-(4-fluorophenyl)piperazine
  • Disilane-bridged architectures
  • 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)

Comparison:

  • N-(4-fluorophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of both furan and oxadiazole rings, which are not commonly found together in similar compounds.
  • The combination of these rings with a fluorophenyl group provides a distinct electronic and steric profile, potentially leading to unique biological and chemical properties.

Properties

Molecular Formula

C20H14FN3O4

Molecular Weight

379.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C20H14FN3O4/c21-14-6-8-15(9-7-14)22-18(25)12-27-16-4-1-3-13(11-16)19-23-20(28-24-19)17-5-2-10-26-17/h1-11H,12H2,(H,22,25)

InChI Key

IZSILHVDWGNYIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=CO4

Origin of Product

United States

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